Cas no 103656-71-9 (4-(2-phenyl-1,3-oxazol-5-yl)phenol)

4-(2-Phenyl-1,3-oxazol-5-yl)phenol is a heterocyclic compound featuring a phenol group linked to a 2-phenyloxazole moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The oxazole ring contributes to enhanced stability and reactivity, while the phenolic group offers versatility for further derivatization. Its well-defined molecular architecture is advantageous for applications requiring precise structural control, such as ligand design or fluorescent probes. The compound’s synthetic accessibility and functional group compatibility further underscore its utility in advanced chemical research and industrial processes.
4-(2-phenyl-1,3-oxazol-5-yl)phenol structure
103656-71-9 structure
Product name:4-(2-phenyl-1,3-oxazol-5-yl)phenol
CAS No:103656-71-9
MF:C15H11NO2
MW:237.253343820572
CID:1138280
PubChem ID:13513221

4-(2-phenyl-1,3-oxazol-5-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-phenyl-1,3-oxazol-5-yl)phenol
    • 103656-71-9
    • HS-5983
    • DTXSID60542658
    • 4-(2-PHENYLOXAZOL-5-YL)PHENOL
    • Inchi: InChI=1S/C15H11NO2/c17-13-8-6-11(7-9-13)14-10-16-15(18-14)12-4-2-1-3-5-12/h1-10,17H
    • InChI Key: QZQUIKWDGDUNEK-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)O

Computed Properties

  • Exact Mass: 237.07903
  • Monoisotopic Mass: 237.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3Ų
  • XLogP3: 4.3

Experimental Properties

  • PSA: 46.26

4-(2-phenyl-1,3-oxazol-5-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM484658-1g
4-(2-Phenyloxazol-5-yl)phenol
103656-71-9 97%
1g
$*** 2023-04-03

4-(2-phenyl-1,3-oxazol-5-yl)phenol Related Literature

Additional information on 4-(2-phenyl-1,3-oxazol-5-yl)phenol

4-(2-Phenyl-1,3-Oxazol-5-Yl)Phenol: A Comprehensive Overview

The compound with CAS No. 103656-71-9, commonly referred to as 4-(2-phenyl-1,3-oxazol-5-yl)phenol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and structural versatility. The molecule consists of a phenolic group attached to an oxazole ring system, which introduces unique electronic and steric properties that make it a valuable compound for various applications.

Recent studies have highlighted the potential of 4-(2-phenyl-1,3-oxazol-5-yl)phenol in the development of novel pharmaceutical agents. Researchers have explored its antioxidant properties, which are attributed to the presence of the phenolic group and the conjugated oxazole ring. These findings suggest that the compound could serve as a promising candidate for combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

In addition to its antioxidant activity, 4-(2-phenyl-1,3-oxazol-5-y l)phenol has also been investigated for its anti-inflammatory effects. Experimental data indicate that the compound inhibits key inflammatory pathways, making it a potential lead molecule for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for exploring its role in cancer therapy.

The synthesis of 4-(2-ph enyl -1 ,3 -ox azo l -5 -y l )ph en ol involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis of this compound, improving both yield and purity. These improvements are crucial for scaling up production to meet the demands of preclinical and clinical studies.

From a structural perspective, the molecule's oxazole ring plays a pivotal role in determining its physicochemical properties. The conjugation between the aromatic rings enhances stability and contributes to its unique reactivity patterns. Moreover, the phenolic group imparts hydrophilic characteristics, which are essential for its bioavailability and interaction with biological systems.

Emerging research has also delved into the photophysical properties of 4-(2-ph en yl -1 ,3 -ox azo l -5 -y l )ph en ol, revealing its potential applications in optoelectronic materials. The compound exhibits strong fluorescence under certain conditions, making it a candidate for use in sensors and imaging agents.

In conclusion, 4-(2-ph en yl -1 ,3 -ox azo l -5 -y l )ph en ol (CAS No. 103656719) is a versatile compound with a wide range of potential applications in medicine, materials science, and beyond. Its unique chemical structure and diverse biological activities continue to attract researchers worldwide, driving innovation in both academic and industrial settings.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.